Ethyl [2-({[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
Description
Ethyl [2-({[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that features a quinoline and thiazole moiety
Properties
Molecular Formula |
C23H18FN3O3S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(4-fluorophenyl)quinoline-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C23H18FN3O3S/c1-2-30-21(28)11-16-13-31-23(25-16)27-22(29)18-12-20(14-7-9-15(24)10-8-14)26-19-6-4-3-5-17(18)19/h3-10,12-13H,2,11H2,1H3,(H,25,27,29) |
InChI Key |
CXVYOZVBTVIKMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-({[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step reactions. One common approach includes the condensation of 4-fluoroaniline with ethyl acetoacetate to form the quinoline core.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-({[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline or thiazole rings .
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds with quinoline and thiazole moieties exhibit significant anticancer activity. Ethyl [2-({[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has been studied for its potential to inhibit cancer cell proliferation. A study highlighted that hybrid compounds containing quinazoline and thiazole structures demonstrated superior anti-proliferative effects against various cancer cell lines compared to established chemotherapeutics like sorafenib .
Antiviral and Antimicrobial Applications
The compound's structural features may also contribute to antiviral and antimicrobial activities. Similar compounds in the literature have shown efficacy against a range of viral infections by targeting viral enzymes, suggesting that this compound could be explored for these properties as well .
Synthesis and Development
The synthesis of this compound typically involves multi-step reactions that integrate quinoline and thiazole frameworks. The synthetic pathways often focus on optimizing yield and purity while minimizing reaction times. For instance, a modified protocol involving reflux conditions has been successfully employed to achieve the desired product with high efficiency .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the 4-fluorophenyl group is significant as it enhances lipophilicity and may improve binding affinity to biological targets. Modifications at various positions on the quinoline or thiazole rings can lead to variations in biological activity, making SAR studies essential for drug development.
Table: Summary of Applications
| Application Category | Description |
|---|---|
| Anticancer | Inhibits cancer cell proliferation; potential against various cancer types |
| Antiviral | May target viral enzymes; further research needed |
| Antimicrobial | Potential antibacterial properties; needs exploration in specific studies |
| Synthesis | Multi-step synthesis involving quinoline and thiazole frameworks |
| Structure Activity | Modifications can enhance efficacy; SAR studies critical for optimization |
Case Studies and Research Findings
Several case studies have documented the promising applications of compounds similar to this compound:
- Quinazoline-Thiazole Hybrids : A series of hybrids showed significant anti-proliferative activity with IC50 values ranging from 0.79 to 5.85 µM against tumor cells, suggesting a strong potential for drug development .
- Antiviral Studies : Investigations into related chalcone derivatives revealed effective antiviral properties through selective targeting of viral enzymes, indicating a pathway for further research into similar structures like ethyl [2...] .
- Pharmacophore Modeling : Recent studies have utilized pharmacophore-based modeling to design new derivatives that selectively target cancer cells while sparing healthy cells, showcasing the compound's potential in precision medicine approaches .
Mechanism of Action
The mechanism of action of Ethyl [2-({[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and thiazole moieties allow the compound to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Quinolines: Compounds like chloroquine and quinine, which are known for their antimalarial properties.
Uniqueness
Ethyl [2-({[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is unique due to its combination of quinoline and thiazole moieties, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Ethyl [2-({[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including antimicrobial and anticancer activities.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Quinoline moiety : Known for its bioactive properties.
- Thiazole ring : Often associated with various pharmacological effects.
- Fluorophenyl group : Enhances lipophilicity and biological activity.
The molecular formula for this compound is , with a molecular weight of approximately 375.43 g/mol.
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives, including those similar to this compound, exhibit significant antimicrobial properties. For instance:
- Activity against Gram-positive bacteria : Compounds with thiazole structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. A study reported compounds with thiazole rings displaying broad-spectrum activity against these pathogens .
Anticancer Activity
Several studies have explored the anticancer potential of thiazole-containing compounds. Research indicates that:
- Cell Line Studies : this compound exhibits cytotoxic effects on various cancer cell lines, including Caco-2 (colorectal cancer) and A549 (lung cancer). In vitro assays revealed that certain thiazole derivatives reduced cell viability significantly compared to control groups .
- Structure Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring enhances anticancer activity. For example, modifications leading to increased lipophilicity and hydrogen bonding interactions have been correlated with improved efficacy against cancer cells .
Case Studies
A notable case study involved the synthesis of a series of thiazole derivatives where one compound demonstrated an IC50 value of 1.61 µg/mL against Jurkat cells (a model for T-cell leukemia) . This finding underscores the potential of thiazole derivatives as anticancer agents.
Comparative Biological Activity Table
| Compound | Biological Activity | IC50 Value (µg/mL) | Target |
|---|---|---|---|
| Ethyl [2-(4-fluorophenyl)quinoline derivative] | Antimicrobial | 0.5 | MRSA |
| Thiazole derivative 3h | Anticancer | 1.61 | Jurkat |
| Thiazole derivative 7 | Anticancer | 13.1 | Caco-2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
